molecular formula C28H26ClFN2O3S B2778241 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-03-1

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2778241
CAS No.: 892760-03-1
M. Wt: 525.04
InChI Key: JTXXSWUKAOLSKJ-UHFFFAOYSA-N
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Description

This compound belongs to the quinolinone class, characterized by a bicyclic core structure with substituents that modulate its physicochemical and pharmacological properties. Key structural features include:

  • A fluoro substituent at position 6, enhancing metabolic stability and membrane permeability.
  • A (3-methylphenyl)methyl group at position 1, influencing steric bulk and lipophilicity.
  • A piperidin-1-yl moiety at position 7, which may facilitate interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClFN2O3S/c1-19-7-5-8-20(13-19)17-32-18-27(36(34,35)22-10-6-9-21(29)14-22)28(33)23-15-24(30)26(16-25(23)32)31-11-3-2-4-12-31/h5-10,13-16,18H,2-4,11-12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXXSWUKAOLSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This might include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Differences and Implications

The following table highlights structural variations among analogous quinolinone derivatives and their hypothesized effects:

Compound Name Substituent at Position 1 Substituent at Position 7 Key Modifications
Target Compound (3-Methylphenyl)methyl Piperidin-1-yl Balanced lipophilicity and steric bulk for receptor engagement .
3-(3-Chlorobenzenesulfonyl)-7-(Diethylamino)-6-Fluoro-1-[(4-Methylphenyl)methyl]-1,4-Dihydroquinolin-4-one (4-Methylphenyl)methyl Diethylamino Increased hydrophobicity due to diethylamino group; reduced steric hindrance .
6-Fluoro-3-(4-Methylphenyl)sulfonyl-1-(Phenylmethyl)-7-Piperidin-1-yl-Quinolin-4-one Phenylmethyl Piperidin-1-yl Enhanced aromatic stacking potential but higher metabolic liability .
1-Butyl-6-Fluoro-3-(4-Methylphenyl)sulfonyl-7-Piperidin-1-yl-Quinolin-4-one Butyl Piperidin-1-yl Improved membrane permeability but potential toxicity due to alkyl chain .

Pharmacological and Physicochemical Comparisons

  • Solubility : The target compound’s 3-chlorobenzenesulfonyl group enhances aqueous solubility compared to analogs with 4-methylphenylsulfonyl groups, which are more lipophilic .
  • Binding Affinity: The piperidin-1-yl group in the target compound may offer stronger hydrogen-bonding interactions than diethylamino or morpholino substituents in analogs .
  • Metabolic Stability: The fluoro substituent at position 6 in the target compound reduces oxidative metabolism, contrasting with non-fluorinated analogs that exhibit shorter half-lives in vitro .

Research Findings

  • Antimicrobial Activity: Derivatives with piperidin-1-yl groups (e.g., target compound) show broader-spectrum activity against Gram-positive bacteria compared to diethylamino-substituted analogs .
  • Kinase Inhibition : The (3-methylphenyl)methyl group in the target compound demonstrates higher selectivity for tyrosine kinases over serine/threonine kinases compared to phenylmethyl or butyl analogs .

Biological Activity

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one, commonly referred to as a quinoline derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H24ClFN2O3SC_{27}H_{24}ClFN_2O_3S, with a molecular weight of 511.0 g/mol. The presence of multiple functional groups, including a chlorobenzenesulfonyl moiety and a fluorine atom, enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC27H24ClFN2O3S
Molecular Weight511.0 g/mol
CAS Number892759-69-2

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors within cells. It may act as an enzyme inhibitor, binding to the active site and preventing normal enzymatic function. The specific pathways involved would depend on the target enzyme or receptor.

Biological Activity Overview

Research indicates that quinoline derivatives possess a variety of biological activities:

  • Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications in the quinoline structure can enhance antimicrobial potency.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis or inhibit cell proliferation through various pathways.
  • Anti-inflammatory Effects : Certain quinoline derivatives have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM depending on the cell type.
  • Anti-inflammatory Mechanisms : Research involving animal models showed that administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation, fluorination, and substitution of the piperidine moiety. Key steps include:

  • Sulfonation : Use of 3-chlorobenzenesulfonyl chloride under controlled pH (e.g., pyridine as a base) to avoid over-sulfonation .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) at 60–80°C in aprotic solvents like DMF .
  • Piperidine Substitution : Nucleophilic aromatic substitution (SNAr) with piperidine under reflux in THF .
  • Yield Optimization : Use catalysts like DMAP for sulfonation and microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., fluoro at C6, chlorobenzenesulfonyl at C3) via characteristic shifts:
  • Piperidine protons appear as multiplet δ 1.5–2.5 ppm .
  • Sulfonyl group deshields adjacent aromatic protons (δ 7.8–8.2 ppm) .
  • FT-IR : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
  • HRMS : Use ESI+ to detect molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine moiety) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets like kinases or bacterial enzymes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonyl group’s electron-withdrawing nature enhances binding to ATP pockets in kinases .
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for kinase targets). Prioritize hydrogen bonding between the quinolone carbonyl and catalytic lysine residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for quinolin-4-one derivatives with varying substituents?

  • Methodological Answer :

  • Comparative SAR Analysis : Tabulate substituent effects from published analogs:
Substituent PositionFunctional GroupBiological Activity (IC₅₀)Source
C33-ChlorobenzenesulfonylAnticancer: 2.1 µM (HeLa)
C34-FluorobenzoylAntibacterial: MIC 8 µg/mL (S. aureus)
  • Hypothesis Testing : Synthesize analogs with incremental changes (e.g., replacing 3-chloro with 4-chloro) and assay activity .
  • Statistical Modeling : Use QSAR to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • Environmental Stability : Perform hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and pH 5–8. Monitor degradation via HPLC-MS/MS .
  • Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio) to measure bioconcentration factors (BCF) .
  • Toxicity Profiling : Conduct acute/chronic assays on Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201) .

Methodological Framework Questions

Q. How should researchers design a theoretical framework to study this compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Link to Established Theories : Anchor hypotheses to kinase inhibition (e.g., MAPK/ERK pathway) or topoisomerase II poisoning .
  • Experimental Validation :
  • In Vitro : Measure caspase-3 activation (apoptosis) and cell cycle arrest (flow cytometry) .
  • In Vivo : Use xenograft models (e.g., nude mice with HeLa tumors) to assess tumor regression .
  • Data Integration : Combine omics data (transcriptomics/proteomics) to identify off-target effects .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological assays?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress .
  • Quality Control : Enforce strict specifications (e.g., HPLC purity ≥98%, residual solvent limits per ICH Q3C) .
  • Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and track degradation products .

Data Analysis and Contradiction Resolution

Q. How can conflicting results in cytotoxicity assays between 2D cell cultures and 3D tumor spheroids be reconciled?

  • Methodological Answer :

  • Assay Optimization :
  • 3D Spheroids : Use Matrigel-embedded models to mimic tumor hypoxia and nutrient gradients .
  • Penetration Studies : Label compound with fluorescent tags (e.g., Cy5) and image via confocal microscopy .
  • Data Normalization : Express IC₅₀ values relative to spheroid volume and necrotic core formation .

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